molecular formula C13H21NO6 B13211915 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13211915
M. Wt: 287.31 g/mol
InChI Key: MJVXZDIGXHGKGT-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO6 and a molecular weight of 287.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxymethyl group. It is commonly used in organic synthesis, particularly in the protection of amines.

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents depending on the specific reaction conditions.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

6-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8(7-10(15)16)5-4-6-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

MJVXZDIGXHGKGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)CC(=O)O

Origin of Product

United States

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